Cas no 1603173-59-6 (tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate)

tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate 化学的及び物理的性質
名前と識別子
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- 1H-1,4-Diazepine-1-carboxylic acid, 4-(chlorosulfonyl)hexahydro-, 1,1-dimethylethyl ester
- tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate
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- MDL: MFCD31616749
- インチ: 1S/C10H19ClN2O4S/c1-10(2,3)17-9(14)12-5-4-6-13(8-7-12)18(11,15)16/h4-8H2,1-3H3
- InChIKey: MLPZHYQMQBAWIF-UHFFFAOYSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CCCN(S(Cl)(=O)=O)CC1
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-286754-0.25g |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95.0% | 0.25g |
$481.0 | 2025-03-19 | |
Enamine | EN300-286754-2.5g |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Chemenu | CM477516-250mg |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95%+ | 250mg |
$535 | 2023-03-01 | |
Chemenu | CM477516-500mg |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95%+ | 500mg |
$826 | 2023-03-01 | |
Enamine | EN300-286754-0.5g |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95.0% | 0.5g |
$758.0 | 2025-03-19 | |
Chemenu | CM477516-1g |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95%+ | 1g |
$1052 | 2023-03-01 | |
Aaron | AR01B4DH-100mg |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95% | 100mg |
$489.00 | 2025-02-09 | |
1PlusChem | 1P01B455-10g |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95% | 10g |
$5224.00 | 2024-06-20 | |
A2B Chem LLC | AV97401-10g |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95% | 10g |
$4431.00 | 2024-04-20 | |
Aaron | AR01B4DH-50mg |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate |
1603173-59-6 | 95% | 50mg |
$336.00 | 2025-02-09 |
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate 関連文献
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
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J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
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Yue Zhang,Xiang-Yu Yin,Mingyue Zheng,Carolyn Moorlag,Jun Yang J. Mater. Chem. A, 2019,7, 6972-6984
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylateに関する追加情報
Comprehensive Overview of tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate (CAS No. 1603173-59-6)
tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate (CAS No. 1603173-59-6) is a highly specialized chemical intermediate widely utilized in pharmaceutical synthesis and organic chemistry research. This compound belongs to the diazepane family, characterized by its unique chlorosulfonyl and Boc-protected functional groups. Its molecular structure makes it a valuable building block for designing bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors.
In recent years, the demand for tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate has surged due to its role in peptide coupling reactions and sulfonamide formation. Researchers frequently search for "Boc-protected diazepane derivatives" or "chlorosulfonyl applications in drug discovery," reflecting its relevance in medicinal chemistry. The compound’s stability under mild conditions and compatibility with solid-phase synthesis further enhance its utility in high-throughput screening platforms.
From an industrial perspective, CAS 1603173-59-6 is often discussed alongside trends like "green chemistry alternatives" and "scalable synthetic routes." Innovations in catalytic sulfonylation have reduced the environmental footprint of its production, aligning with the sustainability goals of modern pharmaceutical manufacturers. Analytical techniques such as HPLC purity testing and NMR characterization are critical for ensuring batch-to-batch consistency, a topic frequently queried in quality control forums.
The compound’s mechanistic versatility also positions it as a key player in covalent inhibitor design, a hot topic in targeted cancer therapies. Searches for "diazepane-based protease inhibitors" or "sulfonyl chloride reactivity" often lead to studies involving this intermediate. Its selective reactivity with amines and alcohols enables precise modifications, making it indispensable for structure-activity relationship (SAR) studies.
Regulatory compliance is another area of interest. While tert-butyl 4-(chlorosulfonyl)-1,4-diazepane-1-carboxylate is not classified as hazardous under standard protocols, proper handling guidelines (e.g., inert atmosphere storage) are emphasized in safety data sheets. Users often seek information on "compatible solvents for diazepane derivatives" or "Boc deprotection conditions," underscoring the need for detailed technical documentation.
In summary, CAS 1603173-59-6 exemplifies the intersection of synthetic efficiency and molecular diversity. Its applications span from small-molecule drug candidates to bioconjugation strategies, driven by evolving research in precision medicine and chemical biology. As the pharmaceutical industry advances toward fragment-based drug design, this compound’s role is poised to expand further.
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